2-(4,4-Dimethylpiperidin-2-yl)ethan-1-ol
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Overview
Description
2-(4,4-Dimethylpiperidin-2-yl)ethan-1-ol: is a chemical compound with the molecular formula C9H19NO and a molecular weight of 157.25 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,4-Dimethylpiperidin-2-yl)ethan-1-ol typically involves the reaction of 4,4-dimethylpiperidine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a strong base, to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the piperidine ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-(4,4-Dimethylpiperidin-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halides or esters.
Scientific Research Applications
Chemistry: 2-(4,4-Dimethylpiperidin-2-yl)ethan-1-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new chemical entities .
Biology: In biological research, this compound can be used to study the effects of piperidine derivatives on cellular processes. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine: Its piperidine backbone is a common motif in many drugs, making it a useful starting material for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 2-(4,4-Dimethylpiperidin-2-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites on target molecules, influencing their function and leading to desired biological effects .
Comparison with Similar Compounds
2-(1-Methylpiperidin-4-yl)ethan-1-ol: This compound has a similar structure but with a methyl group at a different position.
2-(Piperazin-1-yl)ethan-1-ol: This compound contains a piperazine ring instead of a piperidine ring.
Uniqueness: 2-(4,4-Dimethylpiperidin-2-yl)ethan-1-ol is unique due to its specific substitution pattern on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H19NO |
---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
2-(4,4-dimethylpiperidin-2-yl)ethanol |
InChI |
InChI=1S/C9H19NO/c1-9(2)4-5-10-8(7-9)3-6-11/h8,10-11H,3-7H2,1-2H3 |
InChI Key |
RCVRUGNVCOKZRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNC(C1)CCO)C |
Origin of Product |
United States |
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